2-(4-Aminooxan-4-yl)acetamide hydrochloride
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Overview
Description
2-(4-Aminooxan-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl. It is known for its unique structure, which includes an amino group attached to a tetrahydropyran ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminooxan-4-yl)acetamide hydrochloride typically involves the reaction of 4-aminotetrahydro-2H-pyran with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminooxan-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
2-(4-Aminooxan-4-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 2-(4-Aminooxan-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminooxan-4-yl)acetic acid hydrochloride
- 4-Aminotetrahydro-2H-pyran derivatives
Uniqueness
2-(4-Aminooxan-4-yl)acetamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-(4-aminooxan-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-6(10)5-7(9)1-3-11-4-2-7;/h1-5,9H2,(H2,8,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWRMEIILKWVDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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